[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
Overview
Description
[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Nitrobenzoyl Group: This step involves the acylation of the triazole ring with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.
Dimethylamino Group Introduction:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Dimethylamino Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of [5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Binding to DNA and interfering with replication and transcription processes.
Comparison with Similar Compounds
- [5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
- This compound
Comparison:
- Structural Similarities: These compounds share the triazole ring and similar functional groups, contributing to their comparable chemical properties.
- Unique Features: The specific arrangement and substitution pattern of the functional groups in this compound confer unique biological activities and potential applications that may differ from other similar compounds.
Properties
IUPAC Name |
[5-[[4-(dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-28(2)20-13-11-17(12-14-20)16-25-24-26-22(18-7-4-3-5-8-18)27-29(24)23(31)19-9-6-10-21(15-19)30(32)33/h3-15H,16H2,1-2H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSROOSUFGCPOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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